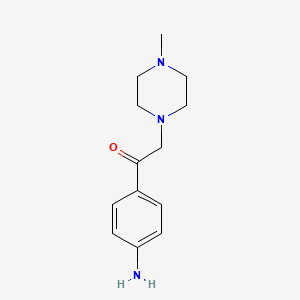

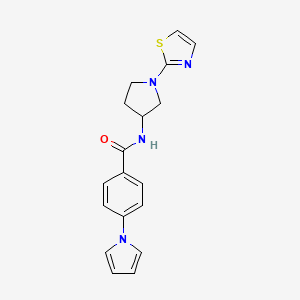

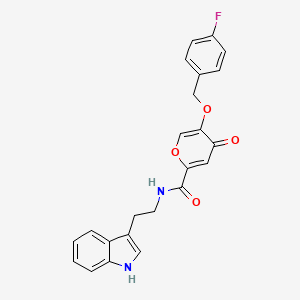

![molecular formula C8H6INO2 B2678658 8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one CAS No. 1820612-81-4](/img/structure/B2678658.png)

8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoxazines are a type of heterocyclic compound that have been widely studied due to their attractive properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost . They are used in various fields such as halogen-free flame retardant laminates, vacuum pump rotors, printed circuit boards, friction materials, composites, and others .

Synthesis Analysis

Benzoxazines can be synthesized from phenols, primary amines, and formaldehyde . For example, a new benzoxazine monomer with bis-ester groups has been synthesized from the esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol .Molecular Structure Analysis

The molecular structure of benzoxazines can be characterized by techniques such as Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .Chemical Reactions Analysis

Benzoxazines can undergo a variety of chemical reactions. For instance, an electrochemical oxidative cyclization of ortho-vinyl aniline has been reported to access various SCN-containing benzoxazines .Physical and Chemical Properties Analysis

Benzoxazines have excellent properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost . They also have good thermal stability as evidenced by the 5% and 10% weight-loss temperatures of a certain polybenzoxazine, which were 263 and 289 C, respectively, with a char yield of 27% at 800 C .Scientific Research Applications

Synthesis and Chemical Applications

One-Pot Synthesis : A study by Larksarp and Alper (1999) demonstrates the one-pot synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones via palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid chlorides, presenting a regioselective method with good to excellent yields. This process highlights the role of 8-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one derivatives in facilitating complex organic synthesis processes through palladium-catalyzed reactions (Larksarp & Alper, 1999).

Herbicidal Activity : Research on derivatives of this compound, specifically focusing on their herbicidal activity, reveals that certain compounds in this class can function as potent inhibitors of protoporphyrinogen oxidase (protox), offering insights into the development of new herbicides with high efficacy and safety to crops (Huang et al., 2005).

Antimicrobial Properties : Fang et al. (2011) explored the antimicrobial activity of benzo[b][1,4]oxazin-3(4H)-one derivatives, finding that these compounds showed potency against both Gram-positive and Gram-negative microorganisms, with fluorine substitution enhancing antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Fang et al., 2011).

Material Science and Biological Evaluation

Photodimerization and Thermal Properties : A study by Kiskan and Yagcı (2007) on a monomer combining benzoxazine and coumarin rings revealed its capability for photodimerization and thermal ring-opening reactions. Such properties are crucial for developing advanced materials with specific thermal and optical characteristics (Kiskan & Yagcı, 2007).

Anticancer Activity : Research on the gold(I)-catalyzed synthesis of 4H-benzo[d][1,3]oxazines, starting from N-(2-alkynyl)aryl benzamides, included biological evaluation on breast cancer-derived cell lines. The findings indicate differential biological activity, suggesting that this compound derivatives have potential as drug candidates for breast cancer treatment (Segura-Quezada et al., 2022).

Future Directions

Properties

IUPAC Name |

8-iodo-1,4-dihydro-3,1-benzoxazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO2/c9-6-3-1-2-5-4-12-8(11)10-7(5)6/h1-3H,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBLNCPYMHYFNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)I)NC(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

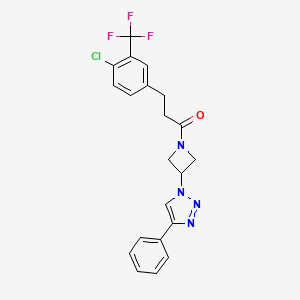

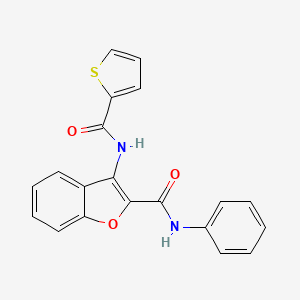

![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2678576.png)

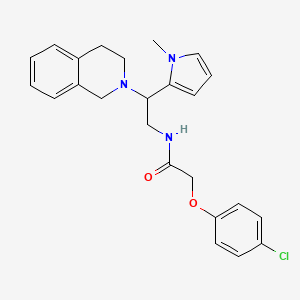

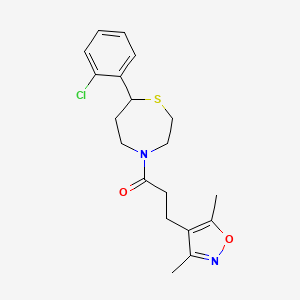

![N-benzyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2678580.png)

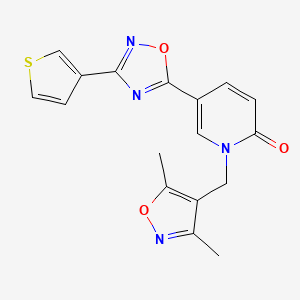

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2678585.png)

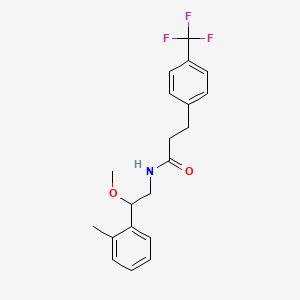

![2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride](/img/structure/B2678588.png)

![2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B2678590.png)